molecular formula C16H22ClN3O2 B2976624 N1-(4-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide CAS No. 952974-26-4

N1-(4-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Cat. No. B2976624
M. Wt: 323.82
InChI Key: ZWPXFLYCDQURIJ-UHFFFAOYSA-N
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Description

“N1-(4-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide” is a compound that has been mentioned in the context of being a potent ATP-competitive inhibitor of Protein Kinase B (PKBβ) . It has shown inhibition of relevant molecular biomarkers in the PI3K-PKB-mTOR pathway in cells . This compound was found to be 28-fold selective for PKB .

Scientific Research Applications

Chemical Properties and Reactions

Spin Density and Magnetic Interactions : A ferromagnetic TEMPO derivative, closely related to "N1-(4-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide", exhibits complex magnetic interactions. This compound demonstrates a significant spin density on the NO group and intricate coupling mechanisms involving various molecular components, including methylene hydrogens and terminal chlorine atoms. Such properties highlight its potential in studying magnetic interactions at a molecular level (Pontillon et al., 2000).

Synthesis and Structural Characterization

Novel Synthetic Approaches : Innovative methods have been developed for synthesizing di- and mono-oxalamides, demonstrating the versatility of compounds like "N1-(4-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide" in chemical synthesis. These approaches offer high yields and simple operational steps, broadening the scope for producing various oxalamide derivatives (Mamedov et al., 2016).

Biochemical Applications

Interaction with Biological Targets : Research into similar compounds has explored their role in modulating biological receptors, such as the melanin-concentrating hormone receptor 1 (MCHr1). Although not directly related to "N1-(4-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide", these studies indicate the potential for analogs to impact biochemical pathways, leading to effects like weight loss in experimental models. Such findings underscore the compound's potential relevance in biochemical research (Kym et al., 2005).

Material Science and Electrocatalysis

Electrocatalytic Reactions : N-Oxyl compounds, related to the structure of "N1-(4-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide", are utilized as catalysts in selective organic molecule oxidations. These substances demonstrate electrocatalytic capabilities, facilitating various electrosynthetic reactions without the need for chemical oxidants. Such applications are crucial for developing more sustainable and efficient synthetic methodologies (Nutting et al., 2018).

properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O2/c1-20-8-6-13(7-9-20)11-19-16(22)15(21)18-10-12-2-4-14(17)5-3-12/h2-5,13H,6-11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPXFLYCDQURIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

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